1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene
Overview
Description
1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a benzyloxy group, a bromine atom, and two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene typically involves a multi-step process. One common method includes the bromination of 4,5-dimethylphenol followed by the protection of the hydroxyl group with a benzyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and benzyl chloride for the protection step .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Solvents and catalysts used in the reactions are chosen to optimize the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like organoboron compounds.
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced compounds .
Scientific Research Applications
1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene exerts its effects involves interactions with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and other non-covalent interactions, while the bromine atom can act as a leaving group in substitution reactions. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-(Benzyloxy)-2-iodo-4,5-dimethylbenzene: Similar structure but with an iodine atom instead of bromine.
1-(Benzyloxy)-2-chloro-4,5-dimethylbenzene: Similar structure but with a chlorine atom instead of bromine.
1-(Benzyloxy)-2-fluoro-4,5-dimethylbenzene: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: 1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it distinct from its halogenated analogs .
Properties
IUPAC Name |
1-bromo-4,5-dimethyl-2-phenylmethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-11-8-14(16)15(9-12(11)2)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDSZIPQGGJINU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001238602 | |
Record name | Benzene, 1-bromo-4,5-dimethyl-2-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001238602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1809168-72-6 | |
Record name | Benzene, 1-bromo-4,5-dimethyl-2-(phenylmethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1809168-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-4,5-dimethyl-2-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001238602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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